Vofopitant dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de vofopitant est un antagoniste sélectif des récepteurs NK1 de la tachykinine. Il est connu pour son potentiel dans le traitement des vomissements pathologiques et a été étudié pour ses propriétés antiémétiques et anxiolytiques . Le composé est également connu sous le nom de GR 205171A et a montré des promesses dans des études cliniques pour des affections telles que les nausées et vomissements postopératoires (NVPO) et le syndrome de stress post-traumatique (SSPT) .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du dihydrochlorure de vofopitant implique plusieurs étapes, notamment la formation du noyau phénylpiperidine et la fonctionnalisation ultérieure pour introduire les groupes trifluorométhyle et tétrazole . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de dihydrochlorure de vofopitant impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté du produit final grâce à diverses techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de vofopitant peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles phényle et pipéridine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels sur les cycles phényle ou pipéridine .

Applications de la recherche scientifique

Le dihydrochlorure de vofopitant a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de pathologies telles que les NVPO, le SSPT et d'autres troubles anxieux

Industrie : Applications potentielles dans le développement de nouveaux médicaments antiémétiques et de traitements pour les troubles anxieux

Mécanisme d'action

Le dihydrochlorure de vofopitant exerce ses effets en se liant sélectivement et en antagonisant le récepteur NK1, qui est un récepteur de la tachykinine ayant une forte affinité pour la substance P . En bloquant le récepteur NK1, le dihydrochlorure de vofopitant inhibe les signaux émétogènes médiés par la substance P, empêchant ainsi les nausées et les vomissements . De plus, ses effets anxiolytiques sont censés être liés à sa modulation de la libération de neurotransmetteurs et des voies de signalisation neuronale .

Applications De Recherche Scientifique

Introduction to Vofopitant Dihydrochloride

This compound, also known as GR205171, is a small molecule drug that functions primarily as a neurokinin-1 (NK1) receptor antagonist. This compound has been investigated for various therapeutic applications, particularly in the fields of psychiatry and oncology. Its mechanism of action involves blocking NK1 receptors, which are implicated in processes such as pain, anxiety, and nausea.

Anxiolytic Effects

Vofopitant has demonstrated anxiolytic properties in animal models. Research indicates that it may reduce anxiety-related behaviors, making it a candidate for treating anxiety disorders, including social phobia and post-traumatic stress disorder (PTSD). However, clinical trials have shown mixed results regarding its efficacy in humans, leading to its discontinuation in further development for these indications .

Management of Nausea and Vomiting

As an NK1 receptor antagonist, Vofopitant has been primarily studied for its antiemetic effects. It has been evaluated in clinical trials for the prevention of nausea and vomiting associated with chemotherapy and surgery. The drug was found to be effective in alleviating nausea symptoms but did not reach the market due to insufficient efficacy compared to existing treatments .

Sleep Disorders

Vofopitant was also investigated for its potential use in treating sleep initiation and maintenance disorders. Clinical trials indicated some promise; however, further research was required to establish its safety and effectiveness in this area .

Psychophysiology and Fear Conditioning

Research involving fear conditioning paradigms has explored Vofopitant's role in modulating psychophysiological responses to fear. Studies have examined its potential benefits in reducing fear responses, which could have implications for treating anxiety disorders .

Table: Summary of Clinical Trials Involving Vofopitant

| Study Phase | Condition | Population Size | Findings | Status |

|---|---|---|---|---|

| Phase 2 | PTSD | 47 | Anxiolytic effects observed | Discontinued |

| Phase 2 | Nausea and vomiting | Various | Effective in reducing symptoms | Discontinued |

| Phase 2 | Sleep initiation disorders | Various | Some improvement noted | Discontinued |

| Phase 1 | Bipolar disorder | Small cohort | Limited efficacy reported | Discontinued |

| Phase 1 | Schizophrenia | Small cohort | Mixed results; further research needed | Discontinued |

Observations from Clinical Trials

- Efficacy : Although Vofopitant showed some effectiveness in preclinical studies, the transition to human trials revealed limitations in efficacy compared to existing therapies.

- Safety Profile : The safety profile was generally acceptable; however, adverse effects were noted that led to concerns about its therapeutic window.

- Market Viability : The combination of limited efficacy and competition from more established NK1 antagonists contributed to the decision not to pursue further development.

Mécanisme D'action

Vofopitant dihydrochloride exerts its effects by selectively binding to and antagonizing the NK1 receptor, which is a tachykinin receptor with a high affinity for substance P . By blocking the NK1 receptor, this compound inhibits the emetogenic signals mediated by substance P, thereby preventing nausea and vomiting . Additionally, its anxiolytic effects are thought to be related to its modulation of neurotransmitter release and neuronal signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Apépritant : Un autre antagoniste des récepteurs NK1 utilisé principalement pour ses propriétés antiémétiques.

Maropitant : Un antagoniste des récepteurs NK1 utilisé en médecine vétérinaire pour prévenir les vomissements chez les chiens et les chats.

Unicité du dihydrochlorure de vofopitant

Sa structure chimique distincte, qui comprend un groupement trifluorométhyle-tétrazole, le différencie également des autres antagonistes des récepteurs NK1 .

Activité Biologique

Vofopitant dihydrochloride, also known as GR 205171A, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of nausea and vomiting. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

- Chemical Name : this compound

- CAS Number : 168266-51-1

- Molecular Formula : C₁₈H₂₃Cl₂F₃N₄O

- Mechanism of Action : Vofopitant acts by selectively binding to the NK1 receptor, inhibiting the action of substance P, a neuropeptide involved in the emetic response and various physiological processes.

Vofopitant's primary action is as an antagonist at the NK1 receptor. By blocking this receptor, it interferes with the signaling pathways activated by substance P, which is implicated in pain perception, stress responses, and nausea. The inhibition of NK1 receptor activity leads to:

- Reduction in Nausea and Vomiting : Particularly effective in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .

- Potential Anxiolytic Effects : Some studies suggest that NK1 antagonists may have anxiolytic properties due to their influence on stress-related pathways .

Anti-emetic Efficacy

Vofopitant has been studied extensively for its anti-emetic properties. In clinical trials, it has demonstrated significant efficacy when used alone or in combination with other anti-emetic agents such as ondansetron. For instance:

- A study involving 702 patients undergoing gynecological surgeries showed that patients receiving a combination of ondansetron and vofopitant had a significantly higher complete response rate (59-62%) compared to those receiving ondansetron alone (40%) within the first 24 hours post-surgery .

Pharmacokinetics

The pharmacokinetic profile of vofopitant indicates favorable absorption and bioavailability characteristics:

- Bioavailability : Approximately 65% .

- Half-life : Ranges from 9 to 12 hours, allowing for effective dosing schedules.

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of vofopitant. Notable findings include:

Mechanistic Insights

Research has shown that NK1 receptor antagonism can modulate various biological functions beyond emesis:

- Immune Response Modulation : NK1 receptors are involved in immune system functions; thus, antagonists like vofopitant may influence inflammatory responses .

- Neurotransmitter Release : The inhibition of NK1 receptors can alter neurotransmitter dynamics, potentially affecting mood and anxiety disorders .

Safety Profile

While vofopitant is generally well tolerated, some adverse effects have been reported:

Propriétés

IUPAC Name |

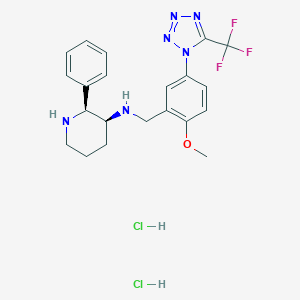

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNRXILPJNISEM-FFUVTKDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168538 | |

| Record name | Vofopitant dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-51-1 | |

| Record name | Vofopitant dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOFOPITANT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.